1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMYPWGZBCKYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization Reactions
A one-pot heterocyclization approach, inspired by benzimidazole synthesis, involves condensing glyoxal derivatives with ammonia or primary amines. For example, ethyl 4-(methylamino)-3-nitrobenzoate can react with aldehydes in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) to form the imidazole backbone. This method achieves cyclization at 60–80°C over 6–12 hours, yielding intermediates with nitro or ester groups that are later functionalized.
Condensation of Preformed Fragments
Alternative routes utilize prefunctionalized fragments, such as 4-methylimidazole, which undergoes sequential modifications to introduce the trifluoromethyl and carboxylic acid groups. Methylation at the N1 position is typically accomplished using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetonitrile).
Trifluoromethyl Group Introduction
Introducing the -CF₃ group at the 5-position demands precise control over regioselectivity and reaction conditions.
Electrophilic Trifluoromethylation
Electrophilic reagents like trifluoromethyl iodonium salts (Togni’s reagent) or Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium salts) facilitate direct CF₃ incorporation. These reactions proceed via electrophilic aromatic substitution (EAS), often requiring Lewis acid catalysts such as BF₃·Et₂O to activate the imidazole ring. Yields range from 50–70%, with byproducts arising from competing substitution at alternative positions.
Nucleophilic Trifluoromethylation
Nucleophilic methods employ reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of fluoride sources (e.g., TBAF) or copper-mediated reactions using CF₃Cu. The latter approach, conducted in anhydrous THF at −78°C to 0°C, achieves higher regioselectivity (>80%) for the 5-position.
Carboxylic Acid Functionalization
The 4-carboxylic acid moiety is introduced via hydrolysis or carboxylation:
Ester Hydrolysis
Starting from ethyl or methyl ester precursors (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate), base hydrolysis with aqueous NaOH or LiOH in THF/MeOH (1:1) at 60–80°C converts the ester to the carboxylic acid. This method achieves >90% conversion after 6–12 hours, with purity enhanced via recrystallization from ethanol/water mixtures.
Direct Carboxylation
Optimization of Reaction Conditions
Industrial-Scale Production Considerations
Scalable synthesis requires cost-effective and environmentally benign protocols:
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the imidazole ring.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position. It has a molecular weight of approximately 194.11 g/mol. This compound is used in scientific research for chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound serves as a building block in synthesizing complex molecules, and it has potential therapeutic applications as an anti-inflammatory or antimicrobial agent. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, inhibiting their activity or altering their function through covalent or non-covalent binding.
Chemistry
This compound is a building block for synthesizing more complex molecules, particularly in developing new pharmaceuticals and agrochemicals. It can also be employed as a reagent or catalyst in various organic reactions due to the presence of the reactive carboxylic acid group. These reactions are significant for developing derivatives that may exhibit enhanced biological activity or improved chemical stability.
Biology
The compound is used in studies involving enzyme inhibition and protein-ligand interactions because of its ability to form stable complexes with biological macromolecules. The presence of the trifluoromethyl group can enhance the binding affinity of the molecule to target proteins, making it a potential candidate for drug discovery efforts.
Medicine
It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Research indicates that this compound may exhibit various biological activities, particularly as a pharmaceutical agent. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. Compounds with similar structures have been noted for their antimicrobial and antifungal properties, suggesting that this compound could also possess such activities.
Industry
The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity. Carboxylic acids can be used as building blocks in the synthesis of polymers. The unique structure of 1-M-5-CF3-ICA, containing both the imidazole ring and the carboxylic acid functionality, might be of interest for researchers developing novel functional materials.
Potential Hazards
Due to the lack of information on this specific compound, it's important to consider the potential hazards associated with similar molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
- 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0) : A positional isomer with the carboxylic acid at position 5 instead of 4. The altered electronic distribution reduces acidity (pKa ~4.0–4.5) and impacts hydrogen-bonding interactions in drug-receptor binding .
- 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6) : The nitro group at position 4 introduces stronger electron-withdrawing effects, lowering the pKa of the carboxylic acid (pKa ~1.8–2.3) and increasing reactivity in nucleophilic substitution reactions .
Substituent Modifications on the Imidazole Ring
- 1-Ethyl-1H-imidazole-5-carboxylic acid (CAS 860011-60-5): Replacing the methyl group with ethyl increases lipophilicity (logP ~0.8 vs.
- 1-Phenyl-1H-imidazole-5-carboxylic acid (CAS 80304-42-3) : The bulky phenyl group introduces steric hindrance, which may reduce binding affinity to target proteins but enhance π-π stacking interactions in aromatic systems .
Comparison with Heterocyclic Analogs
Pyrazole Derivatives
- 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS 910037-16-0) : The pyrazole ring, with adjacent nitrogen atoms, exhibits different tautomerism and hydrogen-bonding patterns. The trifluoromethyl group similarly enhances acidity (pKa ~2.7–3.2), but the benzoic acid moiety increases planarity, favoring interactions with flat binding pockets .
- 2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid : The addition of halogens (Cl, F) further elevates metabolic stability and bioavailability, as seen in its use as a herbicide intermediate .
Benzimidazole Derivatives
- CV-11974 (Angiotensin II antagonist) : Features a benzimidazole core with a tetrazole group. While structurally distinct, the trifluoromethyl group in the target compound mirrors CV-11974’s strategy to enhance receptor binding affinity (IC₅₀ = 1.12 × 10⁻⁷ M for AII inhibition) and oral bioavailability via prodrug esterification .
Functional Group Impact on Pharmacokinetics
- Carboxylic Acid vs. Ester derivatives (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) show improved logP values (1.2 vs. 0.5) and absorption, as demonstrated in prodrug TCV-116, which achieves 48-fold higher potency than non-esterified analogs .
- Amide Derivatives : Compounds like 2-(4-[trifluoromethyl]phenyl)-1H-imidazole-4-carboxylic acid amide exhibit prolonged half-lives by resisting enzymatic hydrolysis, critical for sustained drug action .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | CAS | Melting Point (°C) | pKa (COOH) | logP |
|---|---|---|---|---|
| 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | - | 121–125 | 2.5–3.5 | 0.5 |
| 1-Methyl-1H-imidazole-5-carboxylic acid | 41806-40-0 | 247–248 | 4.0–4.5 | 0.3 |
| 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | 54828-05-6 | 157–158 | 1.8–2.3 | 0.7 |
| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | - | 106–107 | - | 1.2 |
Table 2: Pharmacological Activity Comparison
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring with specific substitutions:
- Methyl group at the 1-position
- Trifluoromethyl group at the 5-position
- Carboxylic acid group at the 4-position
These substitutions significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can bind to proteins, potentially inhibiting their activity through both covalent and non-covalent interactions .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. In assays evaluating its inhibitory effects on HIV-1 integrase (IN), several derivatives demonstrated significant inhibition of the IN-LEDGF/p75 interaction. For instance, compounds derived from similar scaffolds exhibited up to 89% inhibition in certain assays, indicating that structural modifications can enhance antiviral efficacy .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It is utilized in research focusing on enzyme-ligand interactions, particularly in the context of drug design for various diseases. The carboxylic acid group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Case Studies and Research Findings
A notable study evaluated a series of imidazole derivatives, including this compound, for their ability to inhibit HIV-1 integrase. The results indicated that specific modifications could lead to enhanced binding affinity and inhibitory potency. The study outlined the following findings:
| Compound | % Inhibition | CC50 (µM) |
|---|---|---|
| Compound 10a | 89% | >200 |
| Compound 10k | 85% | >200 |
| Compound 10d | 84% | >200 |
| Compound 11h | 33% | 50.4 |
These results suggest a correlation between structural features and biological activity, emphasizing the importance of targeted modifications in drug design .
Comparative Analysis with Related Compounds
This compound can be compared with other imidazole derivatives to highlight its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole derivative | Moderate enzyme inhibition |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Pyrazole derivative | Lower antiviral activity |
The distinct substitution pattern of this compound contributes to its unique biological profile, making it a valuable candidate for further pharmacological exploration .
Q & A
Q. What are the standard synthetic routes for preparing 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid?
Methodological Answer: The compound can be synthesized via electrophilic substitution or cyclocondensation reactions. For example:
- Electrophilic substitution : React N-methylimidazole with carbobenzoxy chloride, followed by hydrogenation to yield the carboxylic acid derivative .
- Oxidative methods : Start with ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (a precursor) and hydrolyze under basic conditions (e.g., KOH in ethanol) to generate the carboxylic acid .
- Vilsmeier-Haack reaction : Apply this to N-methylimidazole derivatives to introduce formyl groups, followed by oxidation to the carboxylic acid .
Q. Key Characterization Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHFNO | |
| Melting Point (analog) | 203°C (for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) |
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm the imidazole ring substitution pattern and trifluoromethyl group positioning. NOE experiments can resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for carboxylation steps?
Methodological Answer: Contradictions often arise from reaction conditions or impurities. Strategies include:
- Reaction optimization : Test varying catalysts (e.g., Pd/C for hydrogenation), temperatures (50–100°C), and solvents (DMF vs. THF) to identify yield-limiting factors .
- Impurity profiling : Use LC-MS to detect byproducts like unhydrolyzed esters or decarboxylated derivatives. Compare retention times with reference standards .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group formation .
Q. What are effective strategies for analyzing and mitigating process-related impurities?
Methodological Answer: Impurities often originate from incomplete reactions or side products. Key approaches:
- Chromatographic separation : Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate impurities for structural analysis .
- Stability studies : Assess degradation under stress conditions (heat, light, pH extremes). For example, trifluoromethyl groups may hydrolyze under strong acidic conditions, requiring neutral pH storage .
- Reference standards : Synthesize or procure certified impurities (e.g., tetrazolyl-biphenyl derivatives) for quantitative calibration .
Q. How can computational modeling aid in predicting reactivity or biological activity?
Methodological Answer:
- DFT calculations : Model electrophilic substitution sites on the imidazole ring using Gaussian or ORCA software. Trifluoromethyl groups exhibit strong electron-withdrawing effects, directing reactions to the 4- or 5-positions .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. The carboxylic acid moiety often interacts with catalytic residues .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Safety protocols : Handle trifluoromethyl precursors (e.g., ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate) in fume hoods due to volatility .
- Yield optimization : Use flow chemistry for exothermic steps (e.g., carboxylation) to improve heat dissipation and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
